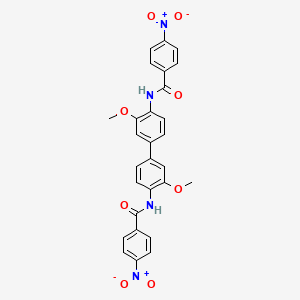
N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(4-nitrobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE is a complex organic compound characterized by its biphenyl structure with nitrobenzamido and dimethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst. The nitrobenzamido groups are introduced through a nucleophilic substitution reaction, where an amine group reacts with a nitrobenzoyl chloride derivative. The dimethoxy groups are added via methylation reactions using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include amine derivatives, quinone derivatives, and substituted biphenyl compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzamido groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxybiphenyl-4,4’-diamine: Similar biphenyl structure with dimethoxy substituents but lacks the nitrobenzamido groups.
4,4’-Diamino-3,3’-dimethoxybiphenyl: Another biphenyl derivative with amino groups instead of nitrobenzamido groups.
Uniqueness
N-[3,3’-DIMETHOXY-4’-(4-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-NITROBENZAMIDE is unique due to the presence of both nitrobenzamido and dimethoxy groups on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H22N4O8 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C28H22N4O8/c1-39-25-15-19(7-13-23(25)29-27(33)17-3-9-21(10-4-17)31(35)36)20-8-14-24(26(16-20)40-2)30-28(34)18-5-11-22(12-6-18)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
SBSPFVFUDYTFQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


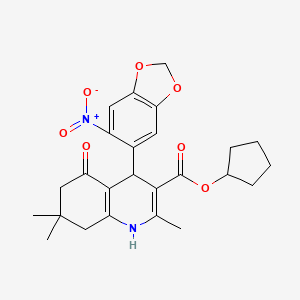

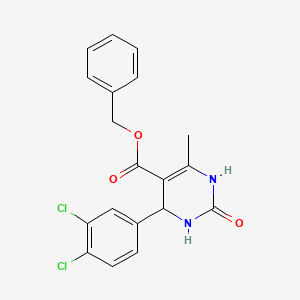
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11703573.png)
![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate](/img/structure/B11703581.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11703589.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11703590.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11703592.png)
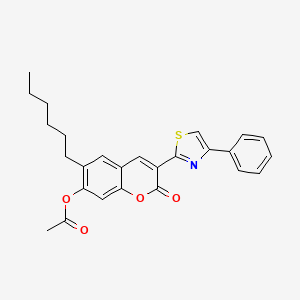
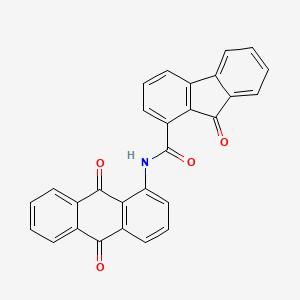
![2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11703613.png)
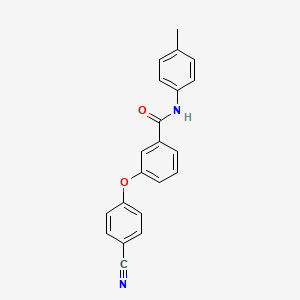
![2-(4-{4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-yn-1-yl]piperazin-1-yl}but-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11703626.png)
![2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703636.png)
